Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]
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Overview
Description
Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] is a complex organic compound with the molecular formula C31H34N10O6 and a molecular weight of 642.67 g/mol . This compound is characterized by its unique structure, which includes two purine rings substituted with benzyl and amino groups, linked through an ethoxy bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] typically involves multi-step organic reactionsThe final step involves the deprotection of the amino groups under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral compound with a similar purine structure.
Ganciclovir: Another antiviral agent with structural similarities.
Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.
Uniqueness
What sets Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] apart is its unique benzyl substitution and ethoxy linkage, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[[2-[[[9-(2-hydroxyethoxymethyl)-6-phenylmethoxypurin-2-yl]amino]methylamino]-6-phenylmethoxypurin-9-yl]methoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N10O6/c42-11-13-44-20-40-18-34-24-26(40)36-30(38-28(24)46-15-22-7-3-1-4-8-22)32-17-33-31-37-27-25(35-19-41(27)21-45-14-12-43)29(39-31)47-16-23-9-5-2-6-10-23/h1-10,18-19,42-43H,11-17,20-21H2,(H,32,36,38)(H,33,37,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJCGVLLUYFSGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3COCCO)NCNC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5COCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N10O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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